molecular formula C22H18N4O4S B3967266 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one

Cat. No.: B3967266
M. Wt: 434.5 g/mol
InChI Key: XTJUTNZFDQVHMW-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of substituents: The 4-methoxyphenyl and 4-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the iminomethyl group: This step involves the reaction of the pyrazolone derivative with thiophen-2-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy group could yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, pyrazolone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, pyrazolone derivatives have been explored for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be studied for similar therapeutic effects.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one would depend on its specific biological target. Generally, pyrazolone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar biological activities.

    4-nitrophenyl derivatives: Compounds with the nitrophenyl group can be compared for their reactivity and biological effects.

    Thiophene derivatives: These compounds contain the thiophene ring and can be studied for their unique chemical properties.

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one lies in its combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-30-18-10-4-15(5-11-18)21-20(14-23-13-19-3-2-12-31-19)22(27)25(24-21)16-6-8-17(9-7-16)26(28)29/h2-12,14,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJUTNZFDQVHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 2
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 3
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 4
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 5
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Reactant of Route 6
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one

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